2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-3-16-21-20-25(22-16)19(27)18(28-20)17(15-6-4-14(2)5-7-15)24-10-8-23(9-11-24)12-13-26/h4-7,17,26-27H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVYLSPEAREJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole derivative known for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Thiazole ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Triazole moiety : Another five-membered ring that contributes to its biological activity.
- Piperazine derivative : Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds showed potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Compounds with thiazole and piperazine linkages have been investigated for their anti-inflammatory effects. A related study reported that derivatives of thiazoles exhibited selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process . The compound's ability to selectively inhibit COX-2 suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer potential of thiazole derivatives. For example, compounds structurally similar to the target compound were found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This suggests that the compound may also exhibit cytotoxic effects against various cancer types.
Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of thiazole derivatives against a panel of pathogens. The results indicated that compounds similar to 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol displayed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against E. coli and S. aureus .
Study 2: Anti-inflammatory Screening
In a controlled experiment assessing anti-inflammatory activity, a series of thiazole derivatives were tested for their COX inhibition capacity. The most potent compound exhibited an IC50 value of 0.25 µM against COX-2, significantly lower than that of traditional NSAIDs like ibuprofen .
Data Summary
Comparison with Similar Compounds
2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Substituents : 4-methylpiperazine (vs. hydroxyethylpiperazine in the target compound).
- This may affect pharmacokinetics .
2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Substituents : Phenyl group (vs. p-tolyl in the target compound).
- Impact : The absence of a para-methyl group reduces lipophilicity, which might decrease membrane permeability but improve metabolic stability .
Heterocyclic Derivatives with Antimicrobial or Antifungal Potential
Thiadiazine-Pyrazole Hybrids ()
Examples include 15b and 17a-c , which feature a thiadiazine core fused with pyrazole and diazenyl groups.
Triazolo-Thiadiazole-Pyrazole Hybrids ()
These compounds combine 1,2,4-triazole, thiadiazole, and pyrazole moieties.
- Key Differences :
- Triazolo[3,4-b][1,3,4]thiadiazole core (vs. thiazolo-triazole in the target compound).
- Methoxyphenyl-pyrazole substituents.
Implications of Structural Variations
- Lipophilicity : The p-tolyl group may increase membrane permeability relative to phenyl derivatives, though this could also elevate metabolic oxidation risks .
- Biological Targets : While the target compound’s activity is unreported, analogs with triazole-thiadiazole cores () show antifungal promise via CYP51 inhibition, suggesting a plausible mechanism for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
